Methallyl alcohol

Catalog No.
S564669
CAS No.
513-42-8
M.F
C4H8O
M. Wt
72.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methallyl alcohol

CAS Number

513-42-8

Product Name

Methallyl alcohol

IUPAC Name

2-methylprop-2-en-1-ol

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3

InChI Key

BYDRTKVGBRTTIT-UHFFFAOYSA-N

SMILES

CC(=C)CO

Solubility

2.69 M

Synonyms

2-Methallyl Alcohol; 2-Methyl-2-propenol; 2-Methyl-3-hydroxy-1-propene; 2-Methylallyl Alcohol; 2-Methylprop-1-en-3-ol; 3-Hydroxy-2-methylpropene; Isopropenyl Carbinol; Methacryl Alcohol; Methallyl Alcohol; NSC 30674; NSC 404204; β-Methallyl Alcohol;

Canonical SMILES

CC(=C)CO

Origin and Significance:

Methallyl alcohol is not naturally abundant. In research settings, it is typically synthesized from other chemicals []. While not a major research focus itself, methallyl alcohol can be a useful building block for the synthesis of more complex molecules [].


Molecular Structure Analysis

Methallyl alcohol has a simple molecular structure consisting of four carbon atoms, eight hydrogen atoms, and one oxygen atom. The carbon chain is unsaturated, with a double bond between the second and third carbon atoms. A hydroxyl group (OH) is attached to the first carbon atom [].

This structure gives methallyl alcohol some interesting features:

  • The double bond makes it more reactive than a single bond, allowing it to participate in various chemical reactions [].
  • The hydroxyl group makes it somewhat polar, allowing it to form hydrogen bonds with other molecules [].

Chemical Reactions Analysis

Synthesis:

Methallyl alcohol can be synthesized from acetone and acetylene using a process called the Reppe reaction [].

CH3COCH3 + HC≡CH --> CH2=C(CH3)CH2OH (balanced equation)

Other Reactions:

Due to its reactive double bond, methallyl alcohol can undergo various addition reactions. For example, it can react with hydrochloric acid (HCl) to form 3-chloro-2-methyl-1-propanol [].

CH2=C(CH3)CH2OH + HCl --> CH2ClC(CH3)CH2OH (balanced equation)

Decomposition:

Under high temperatures, methallyl alcohol can decompose into simpler molecules, such as propene and methanol.


Physical And Chemical Properties Analysis

  • Melting point: -114.7 °C []
  • Boiling point: 51-52 °C []
  • Solubility: Soluble in water, most organic solvents []
  • Density: 0.802 g/cm³ []
  • Flammability: Flammable liquid []

Methallyl alcohol is a flammable liquid and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].

  • Toxicity: Limited data available on specific toxicity, but exposure should be avoided [].
  • Flammability: Flash point 12 °C, poses a fire hazard [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling methallyl alcohol [].
  • Work in a well-ventilated area to avoid inhalation.
  • Flammable, keep away from heat sources and open flames [].

Polymer Synthesis:

Methallyl alcohol readily participates in polymerization reactions, forming the building block for numerous polymers. It can be co-polymerized with other monomers like vinyl acetate, methyl methacrylate (MMA), and acrylonitrile to create various copolymers with diverse properties. These copolymers find applications in:

  • Coatings and Adhesives: Methacrylate-based copolymers containing methallyl alcohol units exhibit good adhesion and film-forming properties, making them suitable for coatings and adhesives [].
  • Hydrophilic Materials: Blending methallyl alcohol with poly(vinyl alcohol) (PVA) can improve PVA's water resistance and thermal stability, making the blend film suitable for various applications, including food packaging [].

Organic Synthesis:

Methallyl alcohol serves as a versatile intermediate in organic synthesis due to its reactive functional groups. Researchers utilize it in various reactions, including:

  • Alkylation: Methallyl alcohol can act as a methylating agent, transferring a methyl group to other molecules [].
  • Esterification: It can be readily esterified to form methallyl esters, which are valuable precursors for various organic compounds [].

Analytical Chemistry:

Methallyl alcohol's unique properties make it useful in specific analytical chemistry applications:

  • Chromatographic Analysis: Due to its volatility and specific interactions with stationary phases, methallyl alcohol can be used as a mobile phase component or internal standard in gas chromatography (GC) and liquid chromatography (LC) [].

Physical Description

Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry.

XLogP3

0.8

Boiling Point

239 °F at 760 mm Hg (USCG, 1999)

Flash Point

92 °F (USCG, 1999)

Density

0.8515 at 68 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 66 of 70 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

513-42-8

Wikipedia

Methallyl alcohol

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

2-Propen-1-ol, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15
Zhu et al. Enantioselective iron-catalysed O-H bond insertions. Nature Chemistry, doi: 10.1038/nchem.651, published online 9 May 2010 http://www.nature.com/nchem

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